2,4-Dichloro-5-nitropyrimidine
Overview
Description
2,4-Dichloro-5-nitropyrimidine is an important chemical intermediate used in the synthesis of various compounds. Its utility includes being a building block for complex molecules like olomoucine and other highly substituted purines, as well as in the preparation of nitropyrimidines as inactivators of DNA repairing proteins (Hammarström et al., 2002); (Lopez et al., 2009).
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-nitropyrimidine involves complex chemical reactions. For example, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a related compound, has been synthesized through a nine-step process and used in solid-phase synthesis (Hammarström et al., 2002).
Molecular Structure Analysis
The molecular and electronic structures of derivatives of 2,4-Dichloro-5-nitropyrimidine exhibit interesting features like charge-assisted hydrogen bonding and polarized molecular-electronic structures. These structures lead to a variety of intermolecular interactions, including hydrogen bonds (Quesada et al., 2004).
Chemical Reactions and Properties
2,4-Dichloro-5-nitropyrimidine undergoes various chemical reactions, leading to the formation of different derivatives. For instance, its reaction with sodium dialkyldithiocarbamates forms 4-dialkyldithiocarbamoyl derivatives. These derivatives can transform into disulfides at the pyrimidine ring's position 5 (Makarov et al., 1994).
Physical Properties Analysis
The crystal structures of 2-amino-5-nitropyrimidine, a derivative, reveal extensive networks of hydrogen bonds and short interlayer distances. These structures also demonstrate the limitations and potential of predicting crystal structures and polymorphism (Aakeröy et al., 1998).
Chemical Properties Analysis
The vibrational spectra and UV-vis spectral analysis of 2,4-Dichloro-5-nitropyrimidine provide insights into its chemical properties. Theoretical calculations on its structure, including HOMO-LUMO energy gap, elucidate charge transfer interactions within the molecule (Arivazhagan & Anitha Rexalin, 2013).
Scientific Research Applications
Application in the Synthesis of Diaminopurines
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4-Dichloro-5-nitropyrimidine is used as an intermediate in the solid-phase synthesis of diaminopurines . Diaminopurines are a type of purine analog that have applications in the development of pharmaceuticals and agrochemicals .
Use as a Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 2,4-Dichloro-5-nitropyrimidine is used as an intermediate in the synthesis of various pharmaceutical compounds .
Use in the Synthesis of Heterocyclic Compounds
Safety And Hazards
Future Directions
The future directions of 2,4-Dichloro-5-nitropyrimidine are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of diaminopurines12, it may continue to be important in related chemical syntheses.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2,4-dichloro-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSQTPGSHFGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334595 | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitropyrimidine | |
CAS RN |
49845-33-2 | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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